molecular formula C16H18N4O4S B11237410 methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11237410
M. Wt: 362.4 g/mol
InChI Key: QSPWMKDJKBQUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cinnolinone moiety: This step involves the condensation of a suitable cinnolinone derivative with the thiazole intermediate.

    Acetylation and methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combination of thiazole and cinnolinone moieties, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H18N4O4S/c1-9-14(15(23)24-2)18-16(25-9)17-12(21)8-20-13(22)7-10-5-3-4-6-11(10)19-20/h7H,3-6,8H2,1-2H3,(H,17,18,21)

InChI Key

QSPWMKDJKBQUHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.